1,4-Difluoro-2-nitro-5-propoxybenzene 1,4-Difluoro-2-nitro-5-propoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582727
InChI: InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3
SMILES: CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol

1,4-Difluoro-2-nitro-5-propoxybenzene

CAS No.:

Cat. No.: VC13582727

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluoro-2-nitro-5-propoxybenzene -

Specification

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
IUPAC Name 1,4-difluoro-2-nitro-5-propoxybenzene
Standard InChI InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3
Standard InChI Key WOEPXUKZDOTUPD-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Canonical SMILES CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (propoxy) groups, creating a polarized aromatic system. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₉F₂NO₃
Molecular Weight217.17 g/mol
CAS Number897732-26-2, 1393179-73-1
IUPAC Name1,4-difluoro-2-nitro-5-propoxybenzene

The propoxy group enhances solubility in organic solvents, while the nitro and fluorine groups contribute to reactivity in substitution reactions.

Spectroscopic Characterization

Analytical data confirm its structure:

  • NMR: ¹⁹F NMR shows distinct peaks for fluorine atoms at δ -110 to -120 ppm, while ¹H NMR reveals propoxy methylene protons at δ 1.0–1.5 ppm.

  • HPLC: Purity exceeding 95% is achievable, with retention times varying by mobile phase .

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 217.1 [M+H]⁺.

Synthesis and Optimization

Primary Synthetic Routes

The most cited method involves nucleophilic aromatic substitution (SNAr):

  • Starting Material: 2,5-Difluoro-4-nitrophenol reacts with 1-iodopropane in the presence of a base (e.g., K₂CO₃).

  • Conditions:

    • Solvent: Dimethylformamide (DMF) or acetone

    • Temperature: 80–100°C

    • Duration: 12–24 hours

  • Yield: 70–85% after column chromatography .

Alternative approaches include halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride under phase-transfer catalysis (e.g., tetrabutylammonium bromide) .

Process Optimization

  • Catalysts: Quaternary ammonium salts (e.g., Aliquat 336) improve fluorination efficiency by 30% .

  • Solvent-Free Methods: Melt reactions at 140–190°C reduce purification steps .

  • Scale-Up Challenges: Exothermic reactions require controlled addition of reagents to prevent decomposition .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated anilines and benzimidazoles:

  • Anticancer Agents: Nitro groups facilitate reduction to amines, which are coupled with heterocycles in kinase inhibitors .

  • Antimicrobials: Fluorine enhances bioavailability; derivatives show activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .

Materials Science

  • Liquid Crystals: The propoxy group promotes mesophase stability in fluorinated liquid crystals (ΔT = 50–60°C) .

  • Polymer Additives: Nitro groups act as UV stabilizers in polycarbonates, reducing degradation by 40% .

Future Directions

  • Green Synthesis: Explore microwave-assisted reactions to reduce energy use .

  • Drug Discovery: Screen derivatives for CNS activity, leveraging fluorine’s blood-brain barrier permeability .

  • Environmental Impact: Assess biodegradation pathways to address persistence concerns .

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